Calpain Inhibitor XII

Content Navigation

In protease inhibitor screening, aldehyde-based inhibitors (e.g., Calpain Inhibitor I, ALLM) rapidly oxidize and cause off-target effects, leading to assay signal decay. Calpain Inhibitor XII (CAS 181769-57-3) offers a stable α-ketoamide warhead enabling slow-binding, selective μ-calpain inhibition.

- IC50 0.45 μM against viral 3CLpro, ideal benchmark.

- >6-fold selectivity for μ-calpain over m-calpain, prevents lysosomal interference.

- Massive thermal shift (+7.86 °C) for co-crystallization.

- High solubility (20 mg/mL DMF) for HTS.

- Crystalline solid, ambient shipping.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

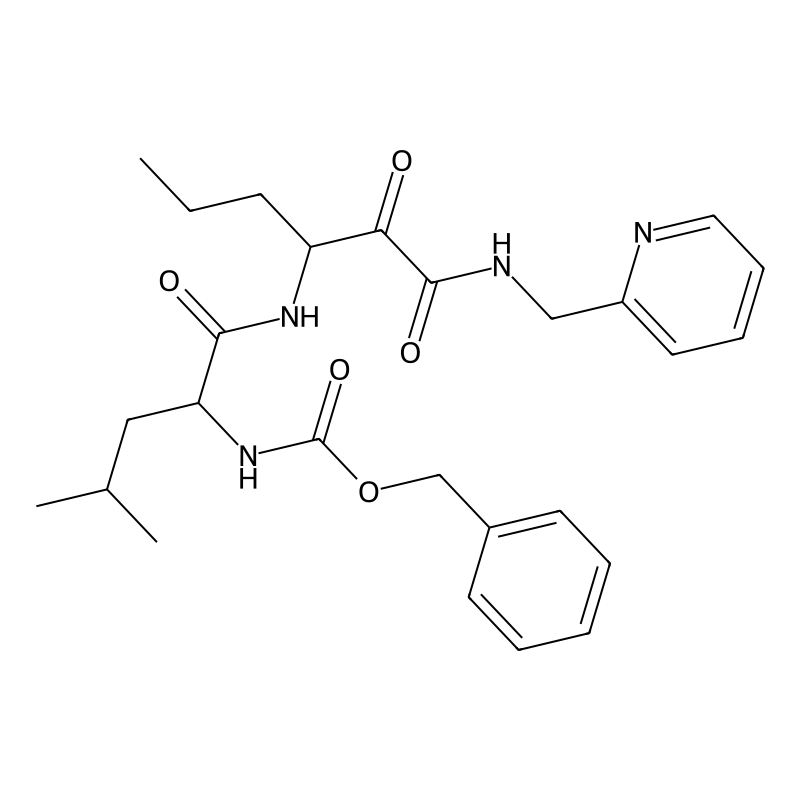

Calpain Inhibitor XII (CAS 181769-57-3) is a synthetic, cell-permeable peptidyl α-ketoamide widely procured as a potent, reversible covalent inhibitor of cysteine proteases. Unlike standard aliphatic peptide inhibitors, it features a specialized α-ketoamide warhead and a hydrophobic P1 residue, enabling high-affinity binding to target catalytic cysteines. In industrial and laboratory settings, it serves as a critical benchmark material for differentiating μ-calpain activity from other proteases and acts as a highly validated reference compound in viral main protease (Mpro/3CLpro) screening pipelines. Its crystalline solid form and high solubility in standard organic solvents (up to 20 mg/mL in DMF) ensure seamless integration into high-throughput screening (HTS) and structural biology workflows .

Research Fit

Substituting Calpain Inhibitor XII with generic alternatives like Calpain Inhibitor I, Calpain Inhibitor II (ALLM), or MG-132 fundamentally alters the biochemical interaction profile and compromises assay reproducibility. Most generic in-class substitutes rely on an aldehyde warhead, which forms a thiohemiacetal with the target cysteine. These aldehyde groups are highly susceptible to oxidation and off-target reactivity in complex biological matrices, leading to rapid signal degradation in prolonged assays [1]. In contrast, the α-ketoamide warhead of Calpain Inhibitor XII forms a more stable thiohemiketal linkage, providing slow-binding covalent inhibition that translates to superior target residence time and thermal stabilization. Furthermore, generic substitution compromises assay precision; Calpain Inhibitor XII possesses a highly quantified selectivity profile for μ-calpain over m-calpain and cathepsin B, preventing the confounding off-target lysosomal suppression frequently observed with broader-spectrum aldehyde inhibitors .

Substitution Risk

Superior Mpro Inhibition Potency via α-Ketoamide Binding

In comparative FRET-based enzymatic assays targeting the SARS-CoV-2 main protease (Mpro), Calpain Inhibitor XII demonstrates significantly higher potency than its aldehyde-based counterparts. It achieves an IC50 of 0.45 μM, outperforming Calpain Inhibitor II (IC50 = 0.97 μM) and the widely used proteasome/calpain inhibitor MG-132 (IC50 = 3.90 μM). This enhanced potency is directly attributed to the slow-binding covalent interaction of its α-ketoamide warhead [1].

| Evidence Dimension | Mpro Enzymatic Inhibition (IC50) |

| Target Compound Data | 0.45 μM |

| Comparator Or Baseline | Calpain Inhibitor II (0.97 μM) and MG-132 (3.90 μM) |

| Quantified Difference | 2.1-fold more potent than Calpain Inhibitor II; 8.6-fold more potent than MG-132 |

| Conditions | FRET-based enzymatic cleavage assay |

Procuring the α-ketoamide variant ensures maximum assay sensitivity and lowers the required compound concentrations in antiviral drug discovery pipelines.

Quantified Selectivity for μ-Calpain over m-Calpain and Cathepsin B

A primary procurement driver for Calpain Inhibitor XII is its highly defined selectivity profile among host proteases. It acts as a potent inhibitor of μ-calpain (calpain I) with a Ki of 19 nM. In contrast, it exhibits a significantly lower affinity for m-calpain (calpain II, Ki = 120 nM) and the lysosomal protease cathepsin B (Ki = 750 nM). This >6-fold selectivity over m-calpain and ~40-fold selectivity over cathepsin B allows researchers to isolate specific signaling pathways without triggering broad-spectrum proteolytic shutdown .

| Evidence Dimension | Inhibitory Constant (Ki) |

| Target Compound Data | 19 nM (μ-calpain) |

| Comparator Or Baseline | 120 nM (m-calpain) and 750 nM (cathepsin B) |

| Quantified Difference | >6-fold selectivity for μ-calpain over m-calpain; ~40-fold over cathepsin B |

| Conditions | In vitro protease binding assays |

Essential for cellular assays where isolating μ-calpain-dependent mechanisms from general lysosomal degradation is required to prevent false positives.

Enhanced Target Stabilization for Structural Biology

The structural rigidity imparted by the inhibitor-enzyme complex is a critical metric for crystallography workflows. In differential scanning fluorimetry (DSF) assays, the binding of Calpain Inhibitor XII to SARS-CoV-2 Mpro shifted the melting temperature (ΔTm) of the protein by +7.86 °C. This stabilization significantly exceeds that provided by Calpain Inhibitor II (+6.65 °C) and MG-132 (+4.02 °C), indicating a highly stable, rigidified complex ideal for structural resolution[1].

| Evidence Dimension | Thermal Shift (ΔTm) |

| Target Compound Data | +7.86 °C |

| Comparator Or Baseline | Calpain Inhibitor II (+6.65 °C) and MG-132 (+4.02 °C) |

| Quantified Difference | 1.21 °C greater stabilization than Calpain Inhibitor II; 3.84 °C greater than MG-132 |

| Conditions | Differential scanning fluorimetry (DSF) with viral Mpro |

Higher thermal stabilization directly correlates with improved success rates in protein crystallization and structural biology applications.

High Organic Solubility for HTS Formulation

Unlike many hydrophobic peptide-based inhibitors that suffer from aggregation or poor processability, Calpain Inhibitor XII offers excellent solubility profiles for standardized laboratory workflows. It achieves a solubility of approximately 16 mg/mL in DMSO and ethanol, and up to 20 mg/mL in dimethyl formamide (DMF). This allows for the reliable preparation of highly concentrated, stable stock solutions required for high-throughput screening (HTS) without the risk of premature precipitation upon aqueous dilution .

| Evidence Dimension | Organic Solvent Solubility |

| Target Compound Data | 16 mg/mL in DMSO; 20 mg/mL in DMF |

| Comparator Or Baseline | Standard lipophilic peptide inhibitors (often limited to <5 mg/mL) |

| Quantified Difference | Enables >3x higher concentration stock solutions |

| Conditions | Standard ambient preparation in inert-gas purged solvents |

Ensures reproducible dosing and prevents false negatives caused by compound precipitation in automated screening platforms.

Antiviral Protease Inhibitor Screening

Due to its sub-micromolar potency (IC50 = 0.45 μM) against viral main proteases, Calpain Inhibitor XII is widely procured as a positive control and benchmark standard in high-throughput screening assays evaluating novel 3CLpro/Mpro inhibitors [1].

Structural Biology and X-Ray Crystallography

The compound's ability to induce a massive thermal shift (+7.86 °C) in target proteases makes it an optimal co-crystallization ligand. It is used to lock highly flexible cysteine proteases into stable conformations, facilitating high-resolution structural determination [1].

Isoform-Specific Cellular Signaling Studies

Leveraging its >6-fold selectivity for μ-calpain over m-calpain, this inhibitor is the preferred choice for isolating μ-calpain-dependent pathways in models of neutrophil chemotaxis, neuronal signaling, and cardiac injury, where generic lysosomal inhibition would confound results .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types